

Spectroscopic data of 1-(4-Bromophenyl)cyclopentan-1-ol

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Compound of Interest

Compound Name:	1-(4-Bromophenyl)cyclopentan-1-ol
CAS No.:	865204-03-1
Cat. No.:	B1291910

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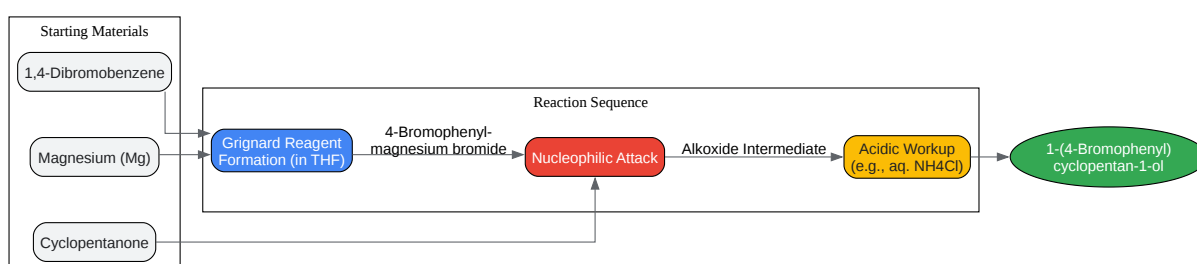
An In-depth Technical Guide to the Spectroscopic Data of **1-(4-Bromophenyl)cyclopentan-1-ol**

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. **1-(4-Bromophenyl)cyclopentan-1-ol**, with the molecular formula $C_{11}H_{13}BrO$ and a molecular weight of 241.12 g/mol, serves as a valuable intermediate. Its structural integrity, purity, and isomeric composition are critical parameters that directly influence reaction outcomes and the biological activity of downstream products. This technical guide provides a comprehensive analysis of the key spectroscopic data— 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry—that collectively define the molecular architecture of this tertiary alcohol. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, offering researchers and drug development professionals a definitive reference for its characterization.

Synthesis Synopsis: The Grignard Approach

The most common and efficient synthesis of **1-(4-Bromophenyl)cyclopentan-1-ol** involves the Grignard reaction. This cornerstone of organic chemistry provides a reliable pathway to form carbon-carbon bonds, in this case, creating the tertiary alcohol from a ketone and an organometallic reagent. The causality behind this choice is its high yield and specificity. The nucleophilic Grignard reagent, 4-bromophenylmagnesium bromide, is prepared from 1,4-dibromobenzene and magnesium turnings. It then attacks the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product.



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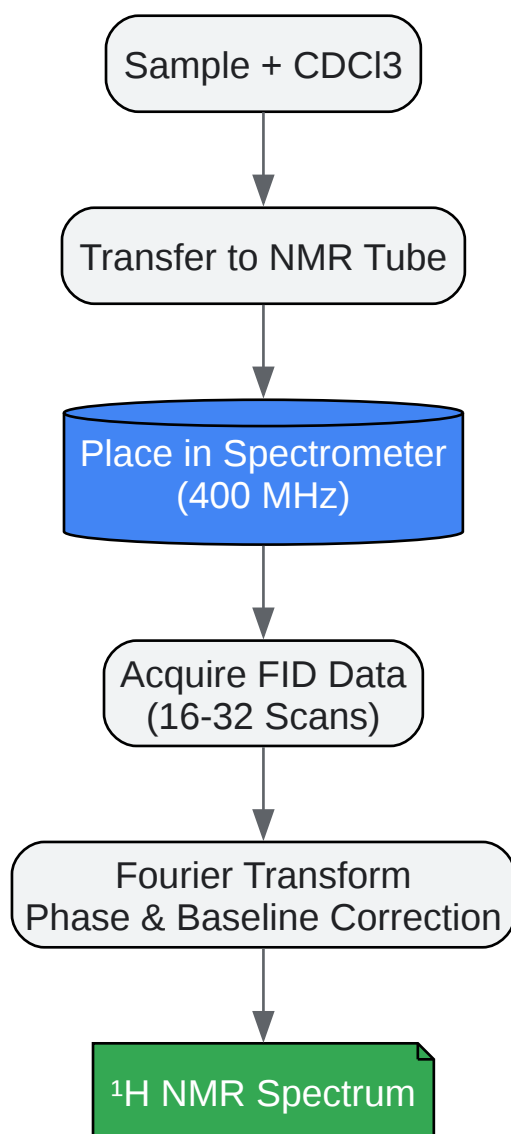
Caption: Synthetic workflow for **1-(4-Bromophenyl)cyclopentan-1-ol** via Grignard reaction.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for mapping the proton framework of a molecule. The chemical shift of each proton provides insight into its electronic environment, while spin-spin coupling reveals connectivity to neighboring protons.[1]

Experimental Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-(4-Bromophenyl)cyclopentan-1-ol** in ~0.6 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.[2]
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal reference standard, with its signal defined as 0.00 ppm. Modern spectrometers can also lock onto the residual solvent signal (e.g., CHCl_3 at 7.26 ppm).[2][3]
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.
- **D₂O Exchange (Optional):** To confirm the hydroxyl proton, add a drop of deuterium oxide (D_2O) to the NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear due to proton-deuterium exchange.[4]



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Caption: Standard workflow for ^1H NMR data acquisition and processing.

Data Summary & Interpretation

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Ar-H (ortho to -C(OH))	~ 7.45	Doublet (d)	2H	~ 8.5
Ar-H (meta to -C(OH))	~ 7.35	Doublet (d)	2H	~ 8.5
-OH	~ 1.5 - 2.5	Broad Singlet (br s)	1H	N/A
Cyclopentyl-H	~ 1.70 - 2.10	Multiplet (m)	8H	N/A

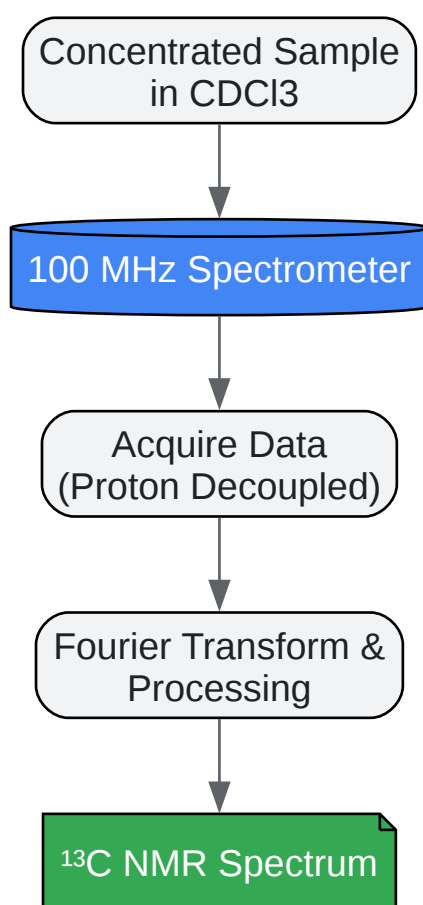
- **Aromatic Protons:** The 1,4-disubstituted (para) benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating cyclopentanol group are slightly shielded compared to those ortho to the electron-withdrawing bromine atom, but the proximity to the tertiary alcohol carbon results in a downfield shift. The coupling constant of ~8.5 Hz is typical for ortho-coupling in a benzene ring.[\[1\]](#)
- **Cyclopentyl Protons:** The eight protons on the four methylene groups of the cyclopentyl ring are chemically non-equivalent. They experience complex geminal and vicinal coupling, resulting in a broad, overlapping multiplet in the aliphatic region.
- **Hydroxyl Proton:** The hydroxyl proton signal is typically a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[\[4\]](#)[\[5\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR, though a higher concentration (20-50 mg) is often beneficial due to the low natural abundance of the ^{13}C isotope.
- Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz (for a 400 MHz ^1H instrument) spectrometer. A greater number of scans (e.g., 1024 or more) is required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.



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Caption: General workflow for ^{13}C NMR data acquisition.

Data Summary & Interpretation

Signal Assignment	Chemical Shift (δ , ppm)
C-Ar (ipso to -C(OH))	~ 147
C-Ar (ortho to -C(OH))	~ 127
C-Ar (meta to -C(OH))	~ 131
C-Ar (para to -C(OH), ipso to Br)	~ 121
C-OH (Carbinol Carbon)	~ 83
C-Cyclopentyl (adjacent to C-OH)	~ 40
C-Cyclopentyl	~ 24

- **Aromatic Carbons:** Four distinct signals are expected for the aromatic ring due to symmetry. The carbon attached to the bromine (C-Br) is found around 121 ppm. The carbon attached to the cyclopentanol group (ipso-carbon) is significantly downfield (~147 ppm). The remaining two signals correspond to the ortho and meta carbons.
- **Carbinol Carbon:** The signal for the tertiary carbon atom bonded to the hydroxyl group (C-OH) is a key identifier. Its chemical shift is typically in the range of 70-90 ppm for tertiary alcohols, and in this case, appears around 83 ppm.[6]
- **Cyclopentyl Carbons:** Due to the symmetry of the cyclopentyl group relative to the aromatic ring, two signals are expected for the four methylene carbons. The two carbons directly attached to the carbinol carbon are equivalent and appear further downfield (~40 ppm) than the other two equivalent methylene carbons (~24 ppm).

Infrared (IR) Spectroscopy

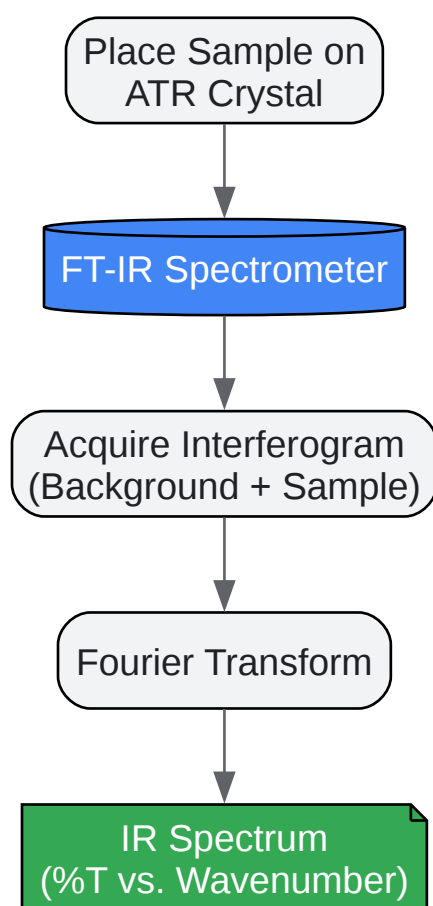
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

- **Sample Preparation:** A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin

film can be prepared between two salt (NaCl or KBr) plates.

- Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.



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Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Data Summary & Interpretation

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3550 - 3200	Strong, Broad	O-H Stretch	Alcohol (-OH)
3100 - 3000	Medium	C-H Stretch	Aromatic (sp ²)
2980 - 2850	Strong	C-H Stretch	Aliphatic (sp ³)
~ 1600, 1480	Medium-Weak	C=C Stretch	Aromatic Ring
1210 - 1100	Strong	C-O Stretch	Tertiary Alcohol
~ 1010	Strong	C-Br Stretch	Aryl Bromide

- O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the very broad and strong absorption band in the 3550-3200 cm⁻¹ region.^{[7][8][9]} This broadening is a direct consequence of intermolecular hydrogen bonding.^{[4][8]}
- C-H Stretches: Two distinct regions for C-H stretching are observed. Absorptions just above 3000 cm⁻¹ are characteristic of C(sp²)-H bonds in the aromatic ring, while the strong absorptions just below 3000 cm⁻¹ are due to the C(sp³)-H bonds of the cyclopentyl ring.^[7]
- C-O Stretch: The position of the strong C-O stretching vibration is diagnostic for the type of alcohol. For tertiary alcohols, this band typically appears between 1210 and 1100 cm⁻¹.^[10]

Mass Spectrometry (MS)

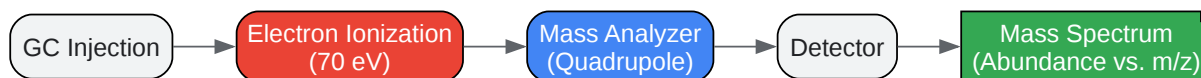
Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern upon ionization. For **1-(4-**

Bromophenyl)cyclopentan-1-ol, Electron Ionization (EI) is a common method.

Experimental Protocol: Mass Spectrum Acquisition

- Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC-MS) for separation and purification before entering the ion source.
- Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).



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Caption: Simplified workflow for Electron Ionization Mass Spectrometry (EI-MS).

Data Summary & Interpretation

m/z Value	Proposed Fragment	Comments
240 / 242	$[M]^+$	Molecular Ion Peak. Shows a characteristic 1:1 intensity ratio due to ^{79}Br and ^{81}Br isotopes.
225 / 227	$[M - \text{CH}_3]^+$	Loss of a methyl radical (less common).
222 / 224	$[M - \text{H}_2\text{O}]^+$	Loss of a water molecule, a common fragmentation for alcohols.
183 / 185	$[M - \text{C}_4\text{H}_9]^+$	Alpha-cleavage, loss of a butyl radical from the cyclopentyl ring.
155 / 157	$[\text{C}_6\text{H}_4\text{Br}]^+$	Bromophenyl cation.
171	$[M - \text{Br}]^+$	Loss of the bromine radical.

- Molecular Ion Peak (M^+): A crucial feature for aromatic compounds is the presence of a prominent molecular ion peak.^{[11][12]} The defining characteristic for this molecule is the isotopic pattern of bromine. The natural abundance of ^{79}Br and ^{81}Br is nearly equal, resulting in two peaks of almost identical intensity at m/z 240 and 242.
- Fragmentation Pathways:

- Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclopentyl ring is a favorable fragmentation pathway for tertiary alcohols, leading to the loss of alkyl radicals.[13]
- Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a very common fragmentation pattern for alcohols, leading to a peak at $[M-18]^+$ (m/z 222/224).[5]
- Aromatic Fragmentation: The bromophenyl moiety itself can fragment. The fragment at m/z 155/157 corresponds to the bromophenyl cation, while the loss of the bromine atom gives a peak at m/z 171.

Conclusion

The collective application of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of **1-(4-Bromophenyl)cyclopentan-1-ol**. ^1H and ^{13}C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical hydroxyl functional group, and Mass Spectrometry establishes the molecular weight and characteristic isotopic signature of the bromine atom. This multi-faceted analytical approach ensures the identity and purity of the compound, a fundamental requirement for its application in research, discovery, and development.

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